molecular formula C19H30BNO6S B13700313 5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester

5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester

Cat. No.: B13700313
M. Wt: 411.3 g/mol
InChI Key: JMGAINMKSPDQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl-protected amino group, a boronic ester, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.

    Introduction of the Boronic Ester: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and esterification steps, as well as the use of automated systems for the protection and deprotection of functional groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The boronic ester group can be reduced to form the corresponding borane or borohydride.

    Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes and borohydrides.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-bromothiophen-2-yl)propanoate: Similar structure but with a bromine atom instead of the boronic ester group.

    (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar structure but with a phenyl ring instead of the thiophene ring.

Uniqueness

The presence of the boronic ester group in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate makes it unique compared to other similar compounds. This group allows for specific interactions with diols and other nucleophiles, making it a valuable building block in the synthesis of biologically active molecules and enzyme inhibitors.

Properties

Molecular Formula

C19H30BNO6S

Molecular Weight

411.3 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate

InChI

InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)

InChI Key

JMGAINMKSPDQFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.